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2,5-Dimethylpyrazine is a pyrazine compound that is mainly formed in food products such as cooked rice or roasted peanuts due to the Maillard reaction between sugars and proteins during cooking or roasting process. 2,5-Dimethylpyrazine is a member of pyrazines. 2, 5-Dimethylpyrazine, also known as fema 3272 or pyrazine, 2, 5-dimethyl, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2, 5-Dimethylpyrazine exists as a liquid, soluble (in water), and a moderately basic compound (based on its pKa). 2, 5-Dimethylpyrazine has been primarily detected in feces. Within the cell, 2, 5-dimethylpyrazine is primarily located in the cytoplasm. 2, 5-Dimethylpyrazine exists in all eukaryotes, ranging from yeast to humans. 2, 5-Dimethylpyrazine is a cocoa, grass, and medicinal tasting compound that can be found in a number of food items such as crustaceans, mollusks, kohlrabi, and milk and milk products. This makes 2, 5-dimethylpyrazine a potential biomarker for the consumption of these food products.
Myristic acid methyl ester is an esterified version of the free acid, which is less water soluble but more amenable for the formulation of myristate-containing diets and dietary supplements. Methyl myristate is a fatty acid methyl ester commonly used as a flavoring essence. It is one of the main:
phytochemical constituent of Cycas Beddomei cones
volatile flavor component of γ-aminobutyric acid (GABA) tea
Methyl myristate is generally used with methyl laurate as lubricant for textiles, metalworking and agricultural applications. Methyl tetradecanoate, also known as metholeneat 2495 or methyl myristate, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group. Methyl tetradecanoate exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Methyl tetradecanoate has been detected in multiple biofluids, such as saliva and urine. Within the cell, methyl tetradecanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Methyl tetradecanoate exists in all eukaryotes, ranging from yeast to humans. Methyl tetradecanoate has a fatty, orris, and petal taste. Methyl tetradecanoate is a fatty acid methyl ester resulting from the formal condensation of the carboxy group of tetradecanoic acid (myristic acid) with methanol. It has a role as a plant metabolite, a flavouring agent and a fragrance. It derives from a tetradecanoic acid.
Alkyl aldehyde component of essential oils with a strong fruity odor used in perfumery. Nonanal is one of the key flavor components of olive oil, grapefruit oil and baked potato. It has been reported to be the odorant emitted by humans and birds that attracts Culex mosquitoes. Nonanal is a volatile organic compound with sweet orange and rose flavor. It is found in the essential oils of cinnamon, lemongrass, milkweed, rose, pine, and citrus oil. Nonanal is a clear brown liquid characterized by a rose-orange odor. Insoluble in water. Found in at least 20 essential oils, including rose and citrus oils and several species of pine oil. Nonanal is a saturated fatty aldehyde formally arising from reduction of the carboxy group of nonanoic acid. Metabolite observed in cancer metabolism. It has a role as a human metabolite and a plant metabolite. It is a saturated fatty aldehyde, a n-alkanal and a medium-chain fatty aldehyde. It derives from a nonanoic acid. Pelargonaldehyde, also known as nonyl aldehyde, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. Thus, pelargonaldehyde is considered to be a fatty aldehyde lipid molecule. Pelargonaldehyde exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Pelargonaldehyde has been detected in multiple biofluids, such as feces, saliva, and blood. Within the cell, pelargonaldehyde is primarily located in the membrane (predicted from logP). Pelargonaldehyde exists in all eukaryotes, ranging from yeast to humans. Pelargonaldehyde can be biosynthesized from nonanoic acid. Pelargonaldehyde is an aldehydic, citrus, and fat tasting compound that can be found in a number of food items such as olive, common grape, ginger, and chinese cinnamon. This makes pelargonaldehyde a potential biomarker for the consumption of these food products. Pelargonaldehyde is a potentially toxic compound. Pelargonaldehyde has been linked to the inborn metabolic disorders including celiac disease.
N-desmethyl Enzalutamide is a major metabolite of Enzalutamide. Enzalutamide is an androgen-receptor (AR) antagonist (IC50 = 36 nM) in LNCaP cells that inhibits the transcriptional activity of a mutant AR protein. Enzalutamide resists against induction of prostate-specific antigen (PSA) and transmembrane serine protease 2 (TMPRSS2). N-desmethyl Enzalutamide can be used for the treatment of disorders involving androgen, estrogen and progesterone receptors.